

# Independent Validation of HMBD-001: A Comparative Analysis of Anti-HER3 Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical data available for **HMBD-001**, a novel anti-HER3 monoclonal antibody, with other HER3-targeting therapies. The information is intended to support independent validation and inform research and development decisions.

# **Executive Summary**

HMBD-001 is a clinical-stage humanized anti-HER3 monoclonal antibody developed by Hummingbird Bioscience.[1] It is designed to uniquely block the HER3 dimerization interface, thereby inhibiting both ligand-dependent and -independent activation of the HER3 signaling pathway.[2][3] This mechanism of action is proposed to offer superior tumor growth inhibition compared to other anti-HER3 antibodies that primarily target the ligand-binding domain. This guide summarizes the publicly available data for HMBD-001 and compares it with other anti-HER3 antibodies in clinical development, namely seribantumab, patritumab deruxtecan, and elgemtumab.

# Data Presentation Preclinical Efficacy of HMBD-001

Published preclinical data in Molecular Cancer Therapeutics demonstrated the potent antitumor activity of **HMBD-001** (also referred to as 10D1F) across a variety of in vitro and in vivo cancer models.[2]



| Model                              | Treatment                         | Result                                                                                                    |
|------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------------------------------|
| In Vitro                           |                                   |                                                                                                           |
| FaDu (hypopharyngeal cancer) cells | HMBD-001                          | Inhibition of NRG1-mediated pHER3 and pAKT                                                                |
| BxPC-3 (pancreatic cancer) cells   | HMBD-001                          | Inhibition of NRG1-mediated pHER3 and pAKT                                                                |
| In Vivo (Xenograft Models)         |                                   |                                                                                                           |
| FaDu xenograft                     | HMBD-001 (10 mg/kg, twice weekly) | Significant tumor growth inhibition                                                                       |
| BxPC-3 xenograft                   | HMBD-001 (10 mg/kg, twice weekly) | Significant tumor growth inhibition                                                                       |
| Ovarian Cancer PDX (NRG1 fusion)   | HMBD-001                          | Superior tumor growth inhibition compared to other anti-HER3 and anti- HER2/HER3 bispecific antibodies[4] |
| Squamous Cell Carcinoma<br>PDX     | HMBD-001 + Cetuximab              | Up to 100% tumor growth inhibition                                                                        |

## **Clinical Performance of Anti-HER3 Antibodies**

The following tables summarize the available clinical data for **HMBD-001** and its comparators.

Table 1: HMBD-001 Clinical Data

| Trial Phase               | Indication                             | Key Findings                                                                                                                  |
|---------------------------|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Phase I/IIa (NCT05057013) | Advanced HER3-Positive Solid<br>Tumors | Monotherapy was well-<br>tolerated with no dose-limiting<br>toxicities. Disease Control<br>Rate (DCR) of 43% was<br>observed. |



Table 2: Seribantumab (MM-121) Clinical Data

| Trial Phase                              | Indication                               | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|------------------------------------------|------------------------------------------|-------------------------------------|----------------------------------|--------------------------------------------------|
| Phase II<br>(CRESTONE -<br>NCT04383210)  | NRG1 Fusion-<br>Positive Solid<br>Tumors | 33% (in cohort 1)<br>[5][6]         | 92% (in cohort 1)<br>[5][6]      | Not Reported                                     |
| Phase II<br>(CRESTONE -<br>NSCLC subset) | NRG1 Fusion-<br>Positive NSCLC           | 36%[6]                              | 91%[6]                           | Not Reported                                     |

Table 3: Patritumab Deruxtecan (HER3-DXd) Clinical Data

| Trial Phase                                        | Indication                                    | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|----------------------------------------------------|-----------------------------------------------|-------------------------------------|----------------------------------|--------------------------------------------------|
| Phase II<br>(HERTHENA-<br>Lung01 -<br>NCT04619004) | EGFR-mutated<br>NSCLC (post-<br>TKI & chemo)  | 29.8%[7][8][9]                      | 73.8%[7][8][9]                   | 5.5 months[9][10]                                |
| Phase I                                            | EGFR-mutated<br>NSCLC (heavily<br>pretreated) | 39%[10]                             | 72%                              | 8.2 months[10]                                   |

Table 4: Elgemtumab (LJM716) Clinical Data



| Trial Phase                              | Indication                                   | Key Findings                                                                                                                          |
|------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Phase I                                  | Advanced Solid Tumors                        | Well-tolerated, MTD not reached. One unconfirmed partial response in a gastric cancer patient. 17/54 patients had stable disease.[11] |
| Phase I (with Trastuzumab)               | HER2+ Metastatic Breast or<br>Gastric Cancer | Study completed.                                                                                                                      |
| Phase I (with Alpelisib and Trastuzumab) | HER2+ Metastatic Breast<br>Cancer            | Combination limited by gastrointestinal toxicity.[11]                                                                                 |

# Experimental Protocols In Vivo Tumor Growth Inhibition Xenograft Model (General Protocol)

This protocol outlines a standard procedure for assessing the efficacy of a therapeutic agent in a subcutaneous xenograft mouse model.[12][13][14][15]

- · Cell Culture and Preparation:
  - Select a human cancer cell line with appropriate HER3 expression or NRG1 fusion status.
  - Culture cells in recommended media and conditions.
  - Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in a suitable buffer (e.g., PBS or HBSS).
  - Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell concentration for injection. For some models, cells may be mixed with Matrigel to enhance tumor engraftment.
- Animal Handling and Tumor Implantation:



- Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.
- Acclimatize animals for at least one week before the study begins.
- $\circ$  Subcutaneously inject the prepared cell suspension (typically 1-10 million cells in 100-200  $\mu$ L) into the flank of each mouse.
- · Tumor Monitoring and Grouping:
  - Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
  - Calculate tumor volume using the formula: (Length x Width²) / 2.
  - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Treatment Administration:
  - Administer the therapeutic agent (e.g., HMBD-001) and vehicle control according to the planned dosing schedule, route of administration, and dose levels.
  - Monitor animal body weight and overall health throughout the study to assess toxicity.
- Endpoint and Data Analysis:
  - The study endpoint may be a specific tumor volume, a predetermined time point, or signs
    of animal distress.
  - At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
  - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Canonical HER3 Signaling Pathway.



Click to download full resolution via product page

Caption: Mechanism of Action of HMBD-001.





Click to download full resolution via product page

Caption: In Vivo Xenograft Study Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 2. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of HMBD-001 in HER3 Driven Cancers [prnewswire.com]
- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. Patritumab Deruxtecan Demonstrated Clinically Meaningful and Durable Responses in Patients with EGFR-Mutated Metastatic Non-Small Cell Lung Cancer in HERTHENA-Lung01 Phase 2 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 8. Daiichi Sankyo reports results from HERTHENA-Lung01 trial [clinicaltrialsarena.com]
- 9. onclive.com [onclive.com]
- 10. dovepress.com [dovepress.com]
- 11. Elgemtumab Drug Targets, Indications, Patents Synapse [synapse-patsnapcom.libproxy1.nus.edu.sg]
- 12. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. benchchem.com [benchchem.com]
- 15. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- To cite this document: BenchChem. [Independent Validation of HMBD-001: A Comparative Analysis of Anti-HER3 Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208404#independent-validation-of-published-hmbd-001-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com